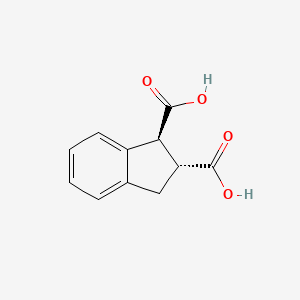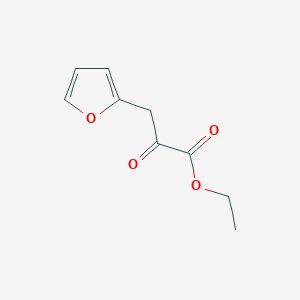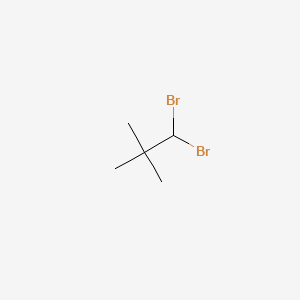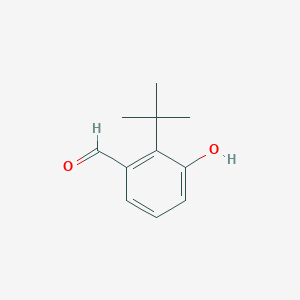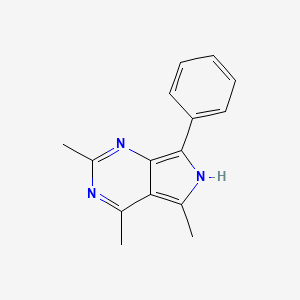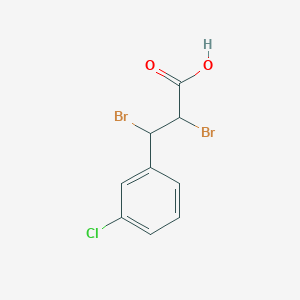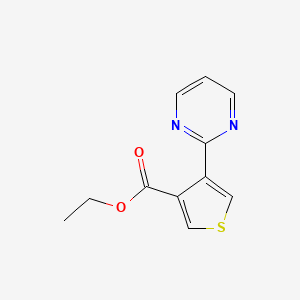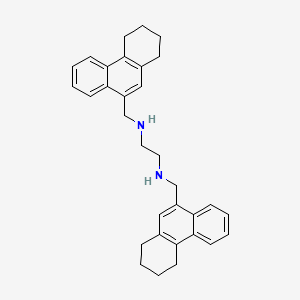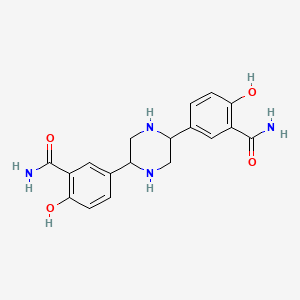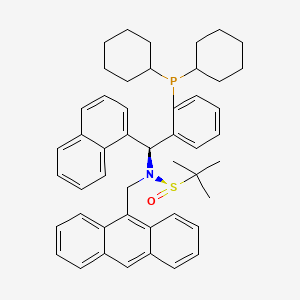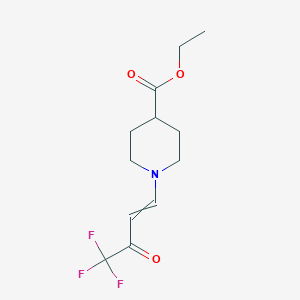![molecular formula C9H18IN B14013910 exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide CAS No. 4492-26-6](/img/structure/B14013910.png)
exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide: is a quaternary ammonium compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide typically involves the quaternization of a bicyclic amine. One common method is the reaction of 2-ethyl-2-methyl-2-azabicyclo[2.2.1]heptane with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction Reactions: Reduction can lead to the formation of secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium chloride or potassium bromide in aqueous or organic solvents.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of different quaternary ammonium salts.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of secondary amines and other reduced products.
Applications De Recherche Scientifique
Chemistry: In chemistry, exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide is used as a phase transfer catalyst in various organic reactions. Its unique structure allows it to facilitate the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology and Medicine: This compound has shown potential in biological and medicinal research. It is studied for its antimicrobial properties and its ability to interact with biological membranes. Additionally, it is explored as a potential drug delivery agent due to its stability and reactivity .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials. Its role as a catalyst and its reactivity make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-azoniabicyclo[2.2.1]heptane iodide
- 2-Ethyl-2-azoniabicyclo[2.2.1]heptane iodide
- 2-Methyl-2-azoniabicyclo[2.2.1]heptane chloride
Comparison: While these compounds share a similar bicyclic structure, exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide is unique due to the presence of both ethyl and methyl groups, which enhance its reactivity and stability. This makes it more effective in catalytic applications and provides distinct biological activities compared to its analogs .
Propriétés
Numéro CAS |
4492-26-6 |
|---|---|
Formule moléculaire |
C9H18IN |
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
2-ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane;iodide |
InChI |
InChI=1S/C9H18N.HI/c1-3-10(2)7-8-4-5-9(10)6-8;/h8-9H,3-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MBIDGSYAJDQOST-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CC2CCC1C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


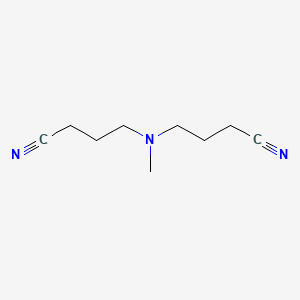
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
